molecular formula C32H27N7O4S2 B11460874 N-{[5-({2-[5-(4-Methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide

N-{[5-({2-[5-(4-Methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide

Cat. No.: B11460874
M. Wt: 637.7 g/mol
InChI Key: KVHXCFQSEOPJAC-UHFFFAOYSA-N
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Description

N-{[5-({2-[5-(4-Methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide is a complex organic compound that features a diverse array of functional groups, including pyrazole, thiophene, triazole, and nitrobenzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[5-(4-Methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-methylphenyl hydrazine, thiophene-2-carboxaldehyde, and 4-nitrobenzoyl chloride. These intermediates undergo various condensation, cyclization, and substitution reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[5-(4-Methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the pyrazole and triazole rings suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, N-{[5-({2-[5-(4-Methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and pyrazole rings.

Mechanism of Action

The mechanism of action of N-{[5-({2-[5-(4-Methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[5-({2-[5-(4-Methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-aminobenzamide
  • **N-{[5-({2-[5-(4-Methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-chlorobenzamide

Uniqueness

The uniqueness of N-{[5-({2-[5-(4-Methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the nitro group, in particular, provides opportunities for further functionalization and derivatization, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C32H27N7O4S2

Molecular Weight

637.7 g/mol

IUPAC Name

N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

InChI

InChI=1S/C32H27N7O4S2/c1-21-9-11-22(12-10-21)27-18-26(28-8-5-17-44-28)36-38(27)30(40)20-45-32-35-34-29(37(32)24-6-3-2-4-7-24)19-33-31(41)23-13-15-25(16-14-23)39(42)43/h2-17,27H,18-20H2,1H3,(H,33,41)

InChI Key

KVHXCFQSEOPJAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CS6

Origin of Product

United States

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